Thiobis(tert-octane)
Description
4,4′-Thiobis(6-tert-butyl-m-cresol) (CAS RN: 96-69-5; 1620-93-5) is a sulfur-containing phenolic compound with the molecular formula C₃₀H₄₆O₂S and a molecular weight of 470.75 g/mol . Structurally, it consists of two 6-tert-butyl-m-cresol groups linked by a thioether (–S–) bridge. Key properties include:
Properties
CAS No. |
94247-13-9 |
|---|---|
Molecular Formula |
C16H34S |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-methyl-2-(2-methylheptan-2-ylsulfanyl)heptane |
InChI |
InChI=1S/C16H34S/c1-7-9-11-13-15(3,4)17-16(5,6)14-12-10-8-2/h7-14H2,1-6H3 |
InChI Key |
XPWXJHSMVFIGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)SC(C)(C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiobis(tert-octane) can be synthesized through the reaction of tert-octyl alcohol with sulfur. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the thioether bond. One common method involves heating tert-octyl alcohol with sulfur in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, thiobis(tert-octane) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous feeding of tert-octyl alcohol and sulfur into the reactor, where they react under elevated temperatures and pressures. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Thiobis(tert-octane) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Industrial Applications
2.1. Antioxidants in Polymers
Thiobis(tert-octane) is utilized as an antioxidant in polymer formulations. It helps to stabilize polymers against oxidative degradation, thereby extending their lifespan and maintaining their mechanical properties. For instance, research has shown that incorporating thiobis(tert-octane) into polyolefins significantly reduces oxidation rates during processing and end-use applications .
2.2. Fuel Additives
This compound has been investigated for its potential as a fuel additive to improve the research octane number of gasoline. Transition metal complexes derived from thiobis(tert-octane) have been reported to enhance fuel performance by reducing knocking in internal combustion engines .
Biological Applications
3.1. Antioxidant Properties
Thiobis(tert-octane) exhibits notable antioxidant properties, which have been explored in medical applications. Studies indicate that it can be used in medical devices to prevent oxidative stress on materials, which may otherwise lead to degradation and reduced efficacy . However, it is essential to monitor for potential allergic reactions, as some individuals have shown sensitivity to this compound when used in medical devices .
3.2. Sensitization Studies
Recent studies have highlighted cases of contact dermatitis associated with exposure to thiobis(tert-octane) in medical settings. Patch testing revealed sensitization in patients exposed to medical devices containing this antioxidant, underscoring the need for careful assessment of its use in healthcare products .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which thiobis(tert-octane) exerts its effects involves its ability to interact with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, which can lead to the stabilization of reactive intermediates. This property makes it useful as an antioxidant and stabilizer in various applications.
Comparison with Similar Compounds
Comparison with Similar Thiobis Compounds
Structural and Functional Group Variations
4,4′-Thiobis(6-tert-butyl-m-cresol)
- Structure: Two phenolic rings with tert-butyl substituents and a central thioether group.
- Functionality: Antioxidant properties due to phenolic –OH groups, which scavenge free radicals .
Thiobis(hexamethyldisilazane) (CAS RN: 18243-89-5)
- Structure : Silicon-based compound with hexamethyldisilazane groups linked by a thioether bridge.
- Molecular Formula : C₁₂H₃₆N₂SSi₄.
- Properties :
- Applications : Used in silicone polymer synthesis and surface modification .
Methane, Thiobis[trifluoromethyl] Sulfide (Hexafluorodimethyl Sulfide; CAS RN: 371-78-8)
- Structure : Fluorinated thioether with two trifluoromethyl (–CF₃) groups.
- Molecular Formula : C₂F₆S.
- Properties :
- Applications : Intermediate in fluoropolymer production and specialty solvents .
1,1′-Thiobis(2,3-epithiopropane) (CAS RN: 188829-97-2)
Physical and Chemical Property Comparison
Biological Activity
Thiobis(tert-octane) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, potential applications in medicine, and insights from recent research findings.
Chemical Structure and Properties
Thiobis(tert-octane) is characterized by its unique molecular structure, which includes two tert-octane groups linked by a sulfur atom. This configuration contributes to its chemical reactivity and biological interactions. The compound's formula is typically denoted as , indicating a significant carbon backbone with sulfur as a key functional group.
Antimicrobial Properties
Recent studies have indicated that thiobis(tert-octane) exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Case Study 1 : In a laboratory setting, thiobis(tert-octane) was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL, indicating effective antimicrobial action .
- Table 1: Antimicrobial Activity of Thiobis(tert-octane)
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 100 |
| Pseudomonas aeruginosa | 200 |
Cytotoxicity and Safety Profile
While the antimicrobial potential is promising, it is crucial to evaluate the cytotoxic effects of thiobis(tert-octane) on human cells. Studies assessing cytotoxicity have shown that at concentrations below 50 µg/mL, the compound exhibits minimal toxicity to human fibroblast cells.
- Case Study 2 : A cytotoxicity assay using the MTT method revealed that concentrations above 200 µg/mL resulted in significant cell death, suggesting a safe therapeutic window for potential applications in lower concentrations .
The mechanism by which thiobis(tert-octane) exerts its biological effects is still under investigation. However, preliminary findings suggest that it may function through:
- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Thiobis(tert-octane) may interfere with key metabolic enzymes in bacteria, disrupting their growth and replication processes.
Applications in Medicine
Given its antimicrobial properties, thiobis(tert-octane) holds potential for development as an antibacterial agent in pharmaceuticals. Its ability to combat resistant strains of bacteria makes it a candidate for further exploration in antibiotic formulations.
Q & A
Q. How can Thiobis(tert-octane) be structurally identified using spectroscopic techniques?
Thiobis(tert-octane) (CAS 96-69-5, C22H30O2S) requires multi-spectral analysis for unambiguous identification:
- <sup>1</sup>H/</sup>13</sup>C NMR : Assign peaks based on tert-butyl groups (δ ~1.3 ppm for <sup>1</sup>H; δ ~29-34 ppm for carbons) and aromatic protons (δ ~6.7-7.2 ppm for <sup>1</sup>H).
- FT-IR : Confirm sulfide bonds (S–C stretch at ~600-700 cm<sup>−1</sup>) and hydroxyl groups (O–H stretch at ~3200-3600 cm<sup>−1</sup>).
- Mass Spectrometry : Base peak at m/z 358.54 (M<sup>+</sup>) with fragmentation patterns for tert-butyl and phenolic moieties .
Q. What are the recommended storage conditions and stability parameters for Thiobis(tert-octane) in laboratory settings?
Store at room temperature (<25°C) in airtight, light-resistant containers to prevent oxidation. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) is advised to assess degradation. Monitor via HPLC for purity loss or dimerization byproducts .
Q. Which analytical methods are standard for quantifying Thiobis(tert-octane) in polymer matrices?
- HPLC-UV : Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) and detection at 280 nm.
- TGA/DSC : Measure thermal stability (decomposition onset ~200°C) and antioxidant efficacy in polymers under oxidative conditions.
- GC-MS : Validate volatile degradation products post-thermal treatment .
Advanced Research Questions
Q. How can synthesis protocols for Thiobis(tert-octane) be optimized to improve yield and purity?
- Reagent Ratios : Adjust molar ratios of 6-tert-butyl-p-cresol to sulfurizing agents (e.g., SCl2) to minimize disulfide byproducts.
- Solvent Selection : Use non-polar solvents (toluene) to enhance solubility and reduce side reactions.
- Catalysis : Test Lewis acids (e.g., AlCl3) to accelerate thioether bond formation.
- Post-Synthesis Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. What mechanisms explain contradictory antioxidant efficacy data for Thiobis(tert-octane) in polyolefins under varying oxygen concentrations?
- Hypothesis Testing :
- Controlled Oxygen Exposure : Use O2/N2 gas mixtures in aging chambers to isolate oxidative pathways.
- ESR Spectroscopy : Detect radical scavenging activity under low vs. high O2 to identify competing mechanisms (e.g., peroxide decomposition vs. chain-breaking).
- Kinetic Modeling : Apply Arrhenius equations to reconcile accelerated vs. real-time degradation data .
Q. How can computational modeling predict Thiobis(tert-octane)’s reactivity in novel copolymer systems?
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) for S–C and O–H bonds.
- MD Simulations : Model diffusion coefficients in polyethylene matrices to assess migration rates.
- QSPR Models : Correlate substituent effects (e.g., tert-butyl position) with antioxidant performance .
Q. What methodologies resolve discrepancies in ecotoxicological data for Thiobis(tert-octane) degradation products?
- Analytical Validation : Cross-validate LC-MS/MS and ion chromatography for sulfonic acid derivatives.
- Bioassays : Use Daphnia magna acute toxicity tests (OECD 202) to compare lab-synthesized vs. environmental samples.
- Isotope Labeling : Track <sup>13</sup>C-labeled compounds in soil microcosms to identify persistent metabolites .
Methodological Frameworks
Q. Designing experiments to assess Thiobis(tert-octane)’s synergistic effects with other antioxidants
Q. Ensuring reproducibility in Thiobis(tert-octane) studies: Best practices for data reporting
- Detailed Protocols : Document reaction conditions (temperature, stirring rate, catalyst loading) and purification steps.
- Raw Data Archiving : Share NMR/FT-IR spectra, chromatograms, and thermal curves in supplementary materials.
- Peer Review : Pre-submission validation via inter-laboratory comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
